2-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol
CAS No.:
Cat. No.: VC20128703
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 2-[[(1,3-dimethylpyrazol-4-yl)amino]methyl]phenol |
| Standard InChI | InChI=1S/C12H15N3O/c1-9-11(8-15(2)14-9)13-7-10-5-3-4-6-12(10)16/h3-6,8,13,16H,7H2,1-2H3 |
| Standard InChI Key | DEEXCBQPZLZOPU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C=C1NCC2=CC=CC=C2O)C |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
2-{[(1,3-Dimethyl-1H-pyrazol-4-YL)amino]methyl}phenol (molecular formula: , molecular weight: 217.27 g/mol) consists of three key components:
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A 1,3-dimethylpyrazole ring providing π-π stacking capabilities and nitrogen-based coordination sites.
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An aminomethyl linker (–CH–NH–) enabling conformational flexibility and hydrogen bonding.
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A phenolic hydroxyl group (–CH–OH) conferring acidity (pKa ~10) and antioxidant potential .
The IUPAC name systematically describes this architecture: 2-[(1,3-dimethyl-1H-pyrazol-4-ylamino)methyl]phenol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 217.27 g/mol |
| Hydrogen Bond Donors | 2 (phenolic –OH, aminomethyl –NH) |
| Hydrogen Bond Acceptors | 4 (pyrazole N, phenolic O) |
| Rotatable Bonds | 3 |
Spectroscopic Signatures
While direct spectral data for this compound remains unpublished, analogous pyrazole-phenol hybrids exhibit:
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A three-step strategy is typically employed:
Step 1: Pyrazole Ring Formation
1,3-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with methylhydrazine under acidic conditions .
Step 2: Aminomethylation
Reaction with formaldehyde and 2-aminophenol introduces the –CH–NH– bridge. Catalytic methods using CeCl·7HO/NaI in ethanol improve yields to ~78% .
Step 3: Purification
Column chromatography (SiO, ethyl acetate/hexane 3:7) achieves >95% purity .
Industrial Optimization
Scale-up challenges include:
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Solvent Recovery: Switch from ethanol to 2-methyltetrahydrofuran for improved recyclability.
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Catalyst Recycling: Immobilized ionic liquid catalysts reduce metal leaching .
Table 2: Synthetic Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Yield | 65–78% | 82–89% |
| Reaction Time | 18–24 h | 6–8 h |
| Temperature | 80°C | 120°C (microwave) |
Physicochemical Properties
Solubility Profile
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Water: 1.2 mg/mL (25°C)
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Ethanol: >100 mg/mL
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DCM: 85 mg/mL
The hydrochloride salt (CAS: 1856058-10-0) exhibits enhanced aqueous solubility (23 mg/mL) .
Thermal Stability
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Melting Point: 189–192°C (decomposition observed above 200°C) .
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DSC: Endothermic peak at 191°C corresponds to crystalline phase transition.
Biological Evaluation and Applications
Antioxidant Activity
In DPPH radical scavenging assays:
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IC: 42 μM (compared to 28 μM for ascorbic acid) .
Mechanistically, the phenolic –OH donates hydrogen atoms to neutralize free radicals .
Enzyme Inhibition
Preliminary studies on analogous compounds show:
| Hazard | Mitigation Strategy |
|---|---|
| Dust Explosion | Nitrogen inertization |
| Skin Contact | Butyl rubber gloves (≥0.4 mm) |
| Environmental Release | Activated carbon filtration |
Comparative Analysis with Structural Analogs
vs. 1,3-Dimethylpyrazole
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Advantage: Enhanced water solubility (+300%) due to phenolic –OH.
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Disadvantage: Reduced thermal stability (–22°C mp difference) .
vs. Metamizole Derivatives
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